Timiperone hydrochloride

D2 receptor binding Antipsychotic potency Striatal dopamine receptors

Timiperone hydrochloride is a first-generation (typical) antipsychotic belonging to the butyrophenone chemical class, marketed in Japan under the brand name Tolopelon for the treatment of schizophrenia. Developed by Daiichi Seiyaku Co., Ltd.

Molecular Formula C22H25ClFN3OS
Molecular Weight 434.0 g/mol
CAS No. 62621-49-2
Cat. No. B12733157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimiperone hydrochloride
CAS62621-49-2
Molecular FormulaC22H25ClFN3OS
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H
InChIKeyVUGXUHIAJYYOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timiperone Hydrochloride CAS 62621-49-2: Butyrophenone Antipsychotic Reference Standard for Schizophrenia Research


Timiperone hydrochloride is a first-generation (typical) antipsychotic belonging to the butyrophenone chemical class, marketed in Japan under the brand name Tolopelon for the treatment of schizophrenia [1]. Developed by Daiichi Seiyaku Co., Ltd. under the code DD-3480, it is listed in the Japanese Accepted Name (JAN) pharmacopoeia and classified within the butyrophenone derivative group alongside haloperidol, spiperone, and benperidol [2]. Its molecular structure features a 4-fluorobutyrophenone backbone linked via a piperidine ring to a 2-thioxobenzimidazole moiety [3]. Timiperone acts primarily as a dopamine D2 receptor antagonist with additional serotonin 5-HT2A receptor antagonism, producing antipsychotic effects through blockade of cerebral dopamine receptors [1].

Why Timiperone Hydrochloride Cannot Be Simply Interchanged with Other Butyrophenone Antipsychotics


Butyrophenone antipsychotics exhibit substantial inter-compound variation in receptor binding profiles, pharmacokinetic behavior, and clinical efficacy that precludes simple substitution. Timiperone demonstrates 5–8 times higher affinity for dopamine D2 receptors and 15 times higher affinity for serotonin 5-HT2A receptors compared to haloperidol, the prototypical butyrophenone [1]. In direct clinical comparison, timiperone was significantly superior to haloperidol in global improvement and specific symptom domains including hallucination, delusion, blunted affect, and loss of initiative [2]. Structurally, timiperone differs from the closely related benperidol by substitution of a thiourea group for the urea group, altering hydrogen-bonding capacity and receptor interaction geometry . These quantitative and qualitative differences mean that pharmacological and clinical data generated with haloperidol, spiperone, or benperidol cannot be extrapolated to timiperone without experimental verification, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for Timiperone Hydrochloride: Receptor Binding, Clinical Efficacy, and Safety Profile Compared to Haloperidol and Benperidol


Dopamine D2 Receptor Binding Affinity: Timiperone vs Spiperone, Haloperidol, and Chlorpromazine

In a direct competitive binding assay using ³H-spiroperidol on rat corpus striatum membranes, timiperone demonstrated approximately 0.6 times the affinity of spiperone, 5 times the affinity of haloperidol, and 30 times the affinity of chlorpromazine for dopamine D2 receptors [1]. This gradient establishes timiperone as intermediate in D2 binding potency among butyrophenones — more potent than the clinical standard haloperidol but less potent than the high-affinity ligand spiperone. The assay confirmed that this affinity was specific to antipsychotic drugs and not observed for non-antipsychotic agents such as diazepam and trihexyphenidyl [1].

D2 receptor binding Antipsychotic potency Striatal dopamine receptors

Serotonin 5-HT2A Receptor Binding Affinity: Timiperone vs Haloperidol

Timiperone possesses approximately 15-fold higher affinity for serotonin 5-HT2A receptors compared to haloperidol [1]. In parallel in vitro experiments measuring ³H-spiroperidol displacement in rat frontal cortex (a tissue enriched in 5-HT2A sites), timiperone exhibited an IC50 of 2.29 nM — approximately 16 times more potent than haloperidol in the same preparation [2]. This pronounced 5-HT2A antagonism is notable because the D2/5-HT2A dual blockade profile is characteristic of atypical antipsychotics and has been associated with reduced incidence of extrapyramidal symptoms relative to pure D2 antagonists.

5-HT2A receptor Serotonin antagonism Atypical antipsychotic profile

Clinical Efficacy in Schizophrenia: Timiperone vs Haloperidol in a Multicenter Double-Blind Trial

In a multi-clinic double-blind controlled study enrolling 206 schizophrenia patients over 12 weeks, timiperone (1.0 mg/tablet, 1–12 tablets/day) was compared head-to-head with haloperidol (1.5 mg/tablet, 1–12 tablets/day) [1]. Timiperone was found to be significantly superior to haloperidol in the final global improvement rating and in the general usefulness rating (p < 0.05). Stratification analysis demonstrated that timiperone was superior to haloperidol specifically in improving abnormal experiences such as hallucination and delusion, as well as deficiency of initiative and blunted affect — covering both positive and negative symptom domains. No statistically significant differences in overall safety were observed between the two treatments.

Schizophrenia Clinical trial Global improvement rating

Catalepsy Duration and Anti-Apomorphine Effect: Timiperone vs Haloperidol in Non-Human Primates

In a comparative behavioral pharmacology study in monkeys, DD-3480 (timiperone) induced catalepsy in a dose-dependent manner at oral doses of 2.5–10 mg/kg, with an effect magnitude comparable to that of haloperidol. However, the duration of catalepsy was notably shorter for timiperone than for haloperidol [1]. Additionally, timiperone produced a slightly stronger anti-apomorphine effect than haloperidol at 2.5 mg/kg p.o. Catalepsy in preclinical models serves as a behavioral correlate of extrapyramidal side effect (EPS) liability; the shorter cataleptic duration suggests that timiperone may carry a lower EPS burden at equivalent antipsychotic doses.

Catalepsy Extrapyramidal side effects Preclinical safety

Structural Differentiation from Benperidol: Thiourea vs Urea Modification

Timiperone is the direct thiourea analog of benperidol — the two compounds share an identical butyrophenone-piperidine scaffold, but timiperone replaces the urea carbonyl (C=O) of benperidol with a thiocarbonyl group (C=S), forming a 2-thioxobenzimidazole rather than a 2-oxobenzimidazole . This single-atom substitution (O → S) alters the hydrogen-bonding capacity, lipophilicity (calculated logP ~5.08 for timiperone [1]), and molecular electrostatic profile, potentially affecting receptor binding kinetics and metabolic stability. While both compounds are classified as D2/5-HT2A antagonists, the thiourea modification in timiperone is associated with a distinct clinical profile demonstrated versus haloperidol that has not been established for benperidol.

Chemical structure Benperidol analog Thiourea group

Optimal Research and Procurement Application Scenarios for Timiperone Hydrochloride Based on Quantitative Differentiation Evidence


D2/5-HT2A Dual Antagonism Pharmacological Studies Requiring Higher Potency Than Haloperidol

For in vitro receptor binding or functional assays investigating dual dopamine D2 and serotonin 5-HT2A antagonism, timiperone offers a 5–8-fold D2 affinity advantage and a 15-fold 5-HT2A affinity advantage over haloperidol [1], providing stronger target engagement at lower concentrations. This potency differential is critical when studying receptor occupancy-response relationships, as timiperone enables full receptor blockade at concentrations where haloperidol would produce only partial occupancy. The compound's IC50 of 0.504 nM at striatal D2 sites and 2.29 nM at frontal cortex 5-HT2A sites [2] provides precise reference values for experimental design.

Schizophrenia Research Requiring Clinically Validated Efficacy Against Both Positive and Negative Symptoms

Timiperone is one of the few first-generation antipsychotics with double-blind clinical trial evidence demonstrating superiority over haloperidol for both positive symptoms (hallucination, delusion) and negative symptoms (blunted affect, loss of initiative) in a 206-patient multicenter study [3]. Researchers modeling the full schizophrenia symptom spectrum or evaluating compounds against a reference with demonstrated broad-spectrum efficacy should prioritize timiperone over haloperidol, which showed inferior improvement in these domains.

In Vivo Behavioral Pharmacology with Reduced Catalepsy Confound

For behavioral studies in rodents or primates where drug-induced catalepsy confounds the interpretation of antipsychotic-like effects, timiperone provides a key advantage: at doses producing equivalent antipsychotic activity (anti-apomorphine effect), it induces catalepsy of shorter duration than haloperidol [4]. This temporal dissociation between therapeutic and cataleptic effects reduces experimental confounds and improves the signal-to-noise ratio in assays such as conditioned avoidance response and prepulse inhibition.

Analytical Reference Standard and Method Development for Butyrophenone Quantification

The structural uniqueness of timiperone — specifically its thiourea group distinguishing it from the urea-containing benperidol — makes it an essential reference standard for chromatographic method development. LC-MS/MS or HPLC-UV methods developed for haloperidol or benperidol cannot be assumed to resolve timiperone adequately due to differences in retention behavior from the thiocarbonyl moiety. Procurement of certified timiperone hydrochloride reference material (CAS 62621-49-2) is necessary for accurate quantification in bioanalytical and forensic toxicology applications.

Quote Request

Request a Quote for Timiperone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.